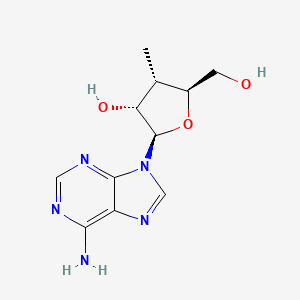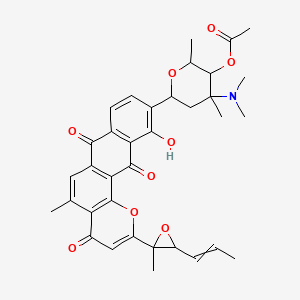![molecular formula C15H27NO10 B1229355 3-[[2-hydroxy-3,3-dimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoyl]amino]propanoic acid CAS No. 29588-37-2](/img/structure/B1229355.png)
3-[[2-hydroxy-3,3-dimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoyl]amino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Pantothenic acid 4’-O-beta-glucoside: is a derivative of D-pantothenic acid, commonly known as vitamin B5. This compound is characterized by the attachment of a beta-glucoside moiety to the 4’ position of D-pantothenic acid. It is a water-soluble compound with the molecular formula C15H27NO10 and a molecular weight of 381.376 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Pantothenic acid 4’-O-beta-glucoside typically involves the glycosylation of D-pantothenic acid. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, which transfer the glucose moiety from a donor molecule to the acceptor D-pantothenic acid under mild conditions. Chemical glycosylation, on the other hand, involves the use of glycosyl donors such as glycosyl halides or glycosyl trichloroacetimidates in the presence of catalysts like silver salts or Lewis acids .
Industrial Production Methods
Industrial production of D-Pantothenic acid 4’-O-beta-glucoside is typically carried out through biotechnological processes. Microbial fermentation using genetically engineered strains of bacteria or yeast can produce the compound in large quantities. These microorganisms are engineered to express the necessary enzymes for the biosynthesis of D-pantothenic acid and its subsequent glycosylation .
化学反应分析
Types of Reactions
D-Pantothenic acid 4’-O-beta-glucoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the glucose moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group in the pantothenic acid moiety can be reduced to form alcohols.
Substitution: The hydroxyl groups in the glucose moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like halides, thiols, and amines can be used in the presence of catalysts such as acids or bases.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted glucosides.
科学研究应用
D-Pantothenic acid 4’-O-beta-glucoside has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and its potential as a nutrient supplement.
Medicine: Investigated for its potential therapeutic effects, including its role in wound healing and skin health.
作用机制
The mechanism of action of D-Pantothenic acid 4’-O-beta-glucoside involves its conversion to D-pantothenic acid in the body. D-pantothenic acid is a precursor of coenzyme A (CoA), which is essential for various biochemical reactions, including the synthesis and oxidation of fatty acids, and the metabolism of carbohydrates and proteins. The glucose moiety in D-Pantothenic acid 4’-O-beta-glucoside may enhance its stability and bioavailability .
相似化合物的比较
Similar Compounds
D-Pantothenic acid:
Calcium pantothenate: A calcium salt of D-pantothenic acid, commonly used as a dietary supplement.
Pantethine: A dimeric form of D-pantothenic acid, used for its lipid-lowering effects.
Uniqueness
D-Pantothenic acid 4’-O-beta-glucoside is unique due to the presence of the beta-glucoside moiety, which may enhance its solubility, stability, and bioavailability compared to other forms of D-pantothenic acid .
属性
CAS 编号 |
29588-37-2 |
|---|---|
分子式 |
C15H27NO10 |
分子量 |
381.38 g/mol |
IUPAC 名称 |
3-[[2-hydroxy-3,3-dimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C15H27NO10/c1-15(2,12(23)13(24)16-4-3-8(18)19)6-25-14-11(22)10(21)9(20)7(5-17)26-14/h7,9-12,14,17,20-23H,3-6H2,1-2H3,(H,16,24)(H,18,19)/t7-,9-,10+,11-,12?,14-/m1/s1 |
InChI 键 |
GMURXYJSTRMISD-GRBZJBESSA-N |
SMILES |
CC(C)(COC1C(C(C(C(O1)CO)O)O)O)C(C(=O)NCCC(=O)O)O |
手性 SMILES |
CC(C)(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C(C(=O)NCCC(=O)O)O |
规范 SMILES |
CC(C)(COC1C(C(C(C(O1)CO)O)O)O)C(C(=O)NCCC(=O)O)O |
同义词 |
4'-O-(beta-D-glucopyranosyl)-D-pantothenic acid D-pantothenic acid 4'-O-beta-glucoside D-pantothenic acid 4'-O-beta-glucoside, (R)-isome |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(1,3-Dimethyl-2,4-dioxo-6-quinazolinyl)sulfonylamino]benzene-1,3-dicarboxylic acid](/img/structure/B1229275.png)

![7-methoxy-N-(3-pyridinylmethyl)-2-furo[2,3-b]quinolinecarboxamide](/img/structure/B1229278.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B1229279.png)
![1-[3-(Dimethylsulfamoyl)phenyl]-3-(2-furanylmethyl)thiourea](/img/structure/B1229280.png)



![6-(4-Bromophenyl)-2-(4-methoxyphenyl)-1-aza-4-azoniatricyclo[5.4.1.04,12]dodeca-2,4(12),6-triene](/img/structure/B1229288.png)





